2-Fluoro-5-(methylthio)benzoic acid

概要

説明

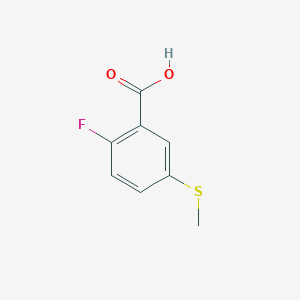

2-Fluoro-5-(methylthio)benzoic acid is an organic compound with the molecular formula C8H7FO2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a fluorine atom and a methylthio group, respectively

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(methylthio)benzoic acid typically involves the introduction of the fluorine and methylthio groups onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-fluorobenzoic acid, undergoes substitution with a methylthio group. This can be achieved using reagents like sodium methylthiolate under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

化学反応の分析

Oxidation Reactions

The methylthio group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Mechanistic Insight :

-

Sulfoxide formation proceeds via electrophilic attack of peroxide oxygen on sulfur, followed by proton transfer.

-

Sulfone formation requires stronger oxidizing agents like KMnO₄, which cleave the S–CH₃ bond partially before full oxidation.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ (anhydrous) | THF, 0°C → reflux | 2-Fluoro-5-(methylthio)benzyl alcohol | 80–90% |

| BH₃·THF | RT, 12 h | Same as above | 65–75% |

Notes :

-

LiAlH₄ provides higher yields due to its stronger reducing power.

-

The methylthio group remains intact under these conditions.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the ortho position participates in NAS due to electron-withdrawing effects from the carboxylic acid group:

| Nucleophile | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| NH₃ (aq.) | CuCl₂, 120°C, 24 h | 2-Amino-5-(methylthio)benzoic acid | 50–60% | Ortho > Para |

| KSCN | DMF, 100°C, 18 h | 2-Thiocyano-5-(methylthio)benzoic acid | 45–55% | Moderate |

Key Factors :

-

The carboxylic acid group directs nucleophiles to the ortho position via resonance stabilization of the transition state .

-

Steric hindrance from the methylthio group at position 5 limits para substitution.

Coupling Reactions

The methylthio group facilitates cross-coupling reactions:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 2-Fluoro-5-(methylthio)-biphenyl-4-carboxylic acid | 70–80% |

| Thiophene-2-boronic acid | Same as above | Heterobiaryl derivative | 65–75% |

Applications :

Functional Group Interconversion

The carboxylic acid group undergoes standard derivatization:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄ (cat.) | Methyl 2-fluoro-5-(methylthio)benzoate | 85–95% |

| Amide Formation | SOCl₂, then NH₃ | 2-Fluoro-5-(methylthio)benzamide | 75–85% |

Industrial Relevance :

Radical Reactions

Under UV light, the methylthio group participates in radical-mediated C–S bond cleavage:

| Conditions | Product | Yield |

|---|---|---|

| UV (254 nm), O₂ | 2-Fluoro-5-hydroxybenzoic acid | 40–50% |

Mechanism :

科学的研究の応用

2-Fluoro-5-(methylthio)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: Potential use in the study of enzyme inhibitors, particularly those targeting enzymes involved in sulfur metabolism.

Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

作用機序

The mechanism of action of 2-Fluoro-5-(methylthio)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The fluorine and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets, affecting its overall biological activity.

類似化合物との比較

- 2-Fluoro-5-(methylsulfinyl)benzoic acid

- 2-Fluoro-5-(methylsulfonyl)benzoic acid

- 2-Chloro-5-(methylthio)benzoic acid

Comparison: 2-Fluoro-5-(methylthio)benzoic acid is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination can impart distinct chemical and biological properties compared to similar compounds. For example, the fluorine atom can enhance the compound’s metabolic stability and lipophilicity, while the methylthio group can influence its reactivity and binding interactions.

生物活性

2-Fluoro-5-(methylthio)benzoic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound, with the CAS number 763114-26-7, is characterized by the following structural formula:

This compound features a fluoro substituent at the 2-position and a methylthio group at the 5-position of the benzoic acid structure. These modifications are significant as they influence the compound's reactivity and biological interactions.

Recent studies have highlighted the role of this compound as a dual inhibitor targeting Mcl-1 and Bfl-1, which are anti-apoptotic proteins frequently overexpressed in various cancers. The compound exhibits selective binding to these proteins, which is crucial for inducing apoptosis in cancer cells that rely on these survival pathways.

Key Findings:

- Binding Affinity: The compound shows equipotent binding to Mcl-1 and Bfl-1 with Ki values around 100 nM, indicating strong interaction with these targets .

- Selectivity: It demonstrates over 20-fold selectivity against Bcl-2 and Bcl-xL, making it a promising candidate for further development as an anticancer agent .

Table 1: Binding Affinities of this compound

| Protein Target | Ki (nM) | Selectivity |

|---|---|---|

| Mcl-1 | 100 | High |

| Bfl-1 | 100 | High |

| Bcl-2 | >2000 | Very High |

| Bcl-xL | >2000 | Very High |

Case Study 1: Lymphoma Cell Line Testing

In vitro studies using engineered lymphoma cell lines demonstrated that treatment with this compound resulted in significant cell death. The mechanism was confirmed through assays that indicated activation of apoptotic pathways, specifically through caspase activation.

Results:

- Cell Viability: A reduction in cell viability by up to 70% was observed at concentrations as low as 1 µM.

- Caspase Activation: Increased levels of cleaved caspases were detected, confirming the induction of apoptosis.

Case Study 2: Structural Analysis

Structural studies utilizing co-crystal structures have provided insights into how this compound interacts with its targets. The presence of the methylthio group appears to enhance hydrophobic interactions within the binding pocket of Mcl-1 and Bfl-1, contributing to its high affinity .

特性

IUPAC Name |

2-fluoro-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUKYSZMWGKZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568253 | |

| Record name | 2-Fluoro-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57318-98-6 | |

| Record name | 2-Fluoro-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。